REACTION_CXSMILES
|
[OH-].[K+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.F[C:11]1[CH:12]=[CH:13][C:14]([N+:18]([O-:20])=[O:19])=[C:15]([CH3:17])[CH:16]=1>[OH-].[Na+]>[N+:18]([C:14]1[CH:13]=[CH:12][C:11]([O:9][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[CH:16][C:15]=1[CH3:17])([O-:20])=[O:19] |f:0.1,4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
7.75 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
TEMPERATURE
|
Details
|
Heat the reaction mixture to 130° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous solution with ether (2×100 mL)
|
Type
|
WASH
|
Details
|
wash with 10% NaOH (2×100 mL), water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)OC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |